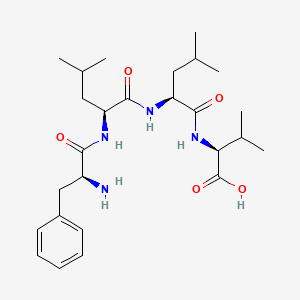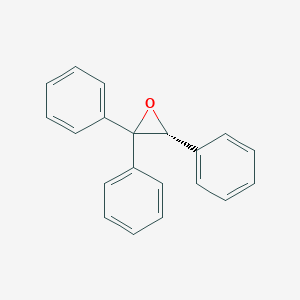![molecular formula C13H14F3NO B12565559 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one CAS No. 190965-02-7](/img/structure/B12565559.png)
2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety. The trifluoromethyl group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the compound’s chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of catalysts and reagents can be optimized to enhance yield and reduce production costs. Additionally, the use of continuous flow reactors can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of trifluoromethyl groups on biological systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation and brain inflammation processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the piperidin-4-one moiety.
2-(Trifluoromethyl)phenylboronic acid: This compound is used in Suzuki-coupling reactions to prepare trifluoromethyl aryl or heteroaryl derivatives.
N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide: This compound is a highly potent type II inhibitor capable of inhibiting the T670I “gatekeeper” mutant of cKIT kinase.
Uniqueness
2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one is unique due to its combination of a trifluoromethyl group and a piperidin-4-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
190965-02-7 |
|---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-9(2-4-10)7-11-8-12(18)5-6-17-11/h1-4,11,17H,5-8H2 |
InChI Key |
RGLTUBPUWWSKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1=O)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


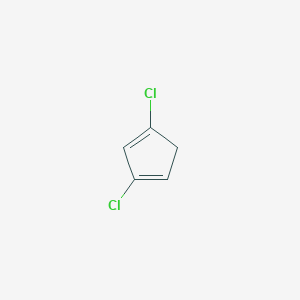
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)

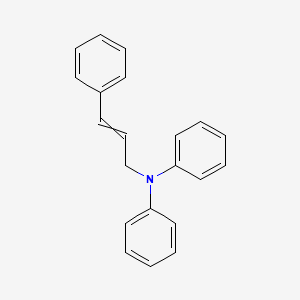
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
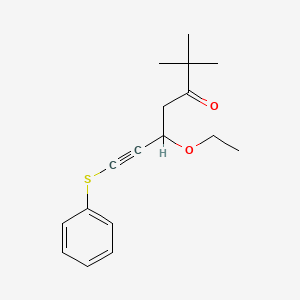

![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
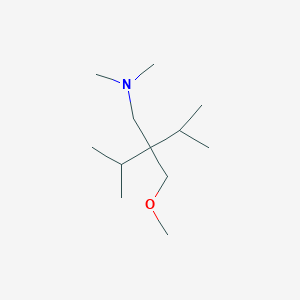
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
![Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane](/img/structure/B12565543.png)
